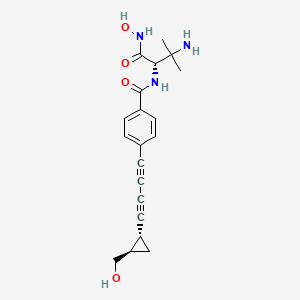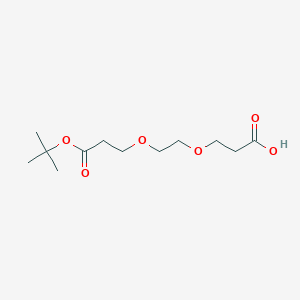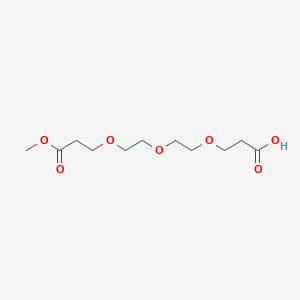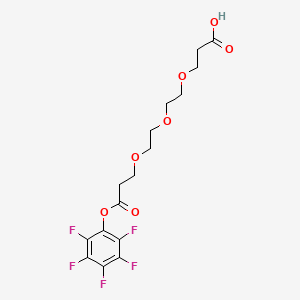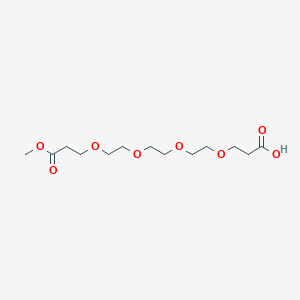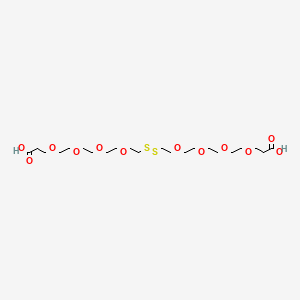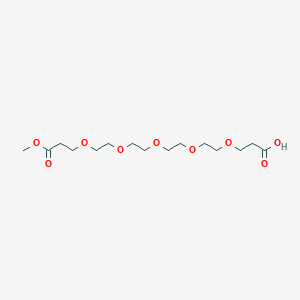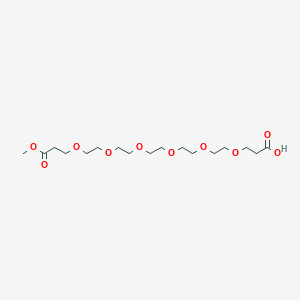
Afizagabar
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Afizagabar, also known as S44819, is a first-in-class, competitive, and selective antagonist at the GABA-binding site of the α5-GABAAR . It has an IC50 of 585 nM for α5β2γ2 and a Ki of 66 nM for α5β3γ2 . Afizagabar enhances hippocampal synaptic plasticity and exhibits pro-cognitive efficacy .
Synthesis Analysis
The synthesis of Afizagabar involves a series of novel tricyclic oxazolo-2,3-benzodiazepine derivatives . The key intermediate of Afizagabar involves transformations such as Dakin-West type reactions, cyclization, and ketone reduction steps . To mitigate some hazards associated with this sequence, a flow chemistry method was developed .Molecular Structure Analysis
Afizagabar has a molecular formula of C19H12FN3O2S . Its exact mass is 365.06 and its molecular weight is 365.380 . The elemental analysis shows that it contains C (62.46%), H (3.31%), F (5.20%), N (11.50%), O (8.76%), and S (8.77%) .Chemical Reactions Analysis
Afizagabar acts as a GABAA receptor antagonist . It was initially developed by the University of Bern .Physical And Chemical Properties Analysis
Afizagabar is a small molecule drug . It is administered orally . The drug candidate acts by targeting the alpha-5 GABA-A receptor .Applications De Recherche Scientifique
Drug Discovery : Drews (2000) in "Drug discovery: a historical perspective" discusses the impact of molecular biology and genomic sciences on drug discovery. This paper might provide insights into the methods used in discovering and developing new drugs like Afizagabar (Drews, 2000).
PLGA-based Nanotechnology in Medicine : Lü et al. (2009) discuss the use of poly(lactic-co-glycolic acid) (PLGA) nanotechnology in drug delivery, diagnostics, and other applications in medicine. This could be relevant if Afizagabar employs similar delivery mechanisms or is used in similar applications (Lü et al., 2009).
Population Reference Sample in Drug Research : Nelson et al. (2008) describe the Population Reference Sample (POPRES) project, which could be relevant for understanding genetic factors that influence drug response, potentially applicable to Afizagabar (Nelson et al., 2008).
Pharmacokinetics and Metabolism in Drug Development : Lin and Lu (1997) focus on the role of pharmacokinetics and metabolism in drug discovery and development, which could provide background information on how compounds like Afizagabar are developed (Lin & Lu, 1997).
Unexplored Therapeutic Opportunities : Oprea et al. (2018) discuss the unexplored opportunities in the human genome for drug discovery, which might be relevant for understanding how new compounds like Afizagabar are identified (Oprea et al., 2018).
PET in Drug Research and Development : Fowler et al. (1999) describe the use of Positron Emission Tomography (PET) in examining drug properties, which could be a method used in researching Afizagabar (Fowler et al., 1999).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(4-fluoro-1-benzothiophen-2-yl)-8-methyl-1,9-dihydro-[1,3]oxazolo[4,5-h][2,3]benzodiazepin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O2S/c1-9-5-10-6-14-15(25-19(24)21-14)7-11(10)18(23-22-9)17-8-12-13(20)3-2-4-16(12)26-17/h2-4,6-8H,5H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUWGRVHGICCLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC3=C(C=C2C1)NC(=O)O3)C4=CC5=C(C=CC=C5S4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1398496-82-6 |
Source


|
| Record name | Afizagabar [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398496826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AFIZAGABAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD6M94A8IH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

